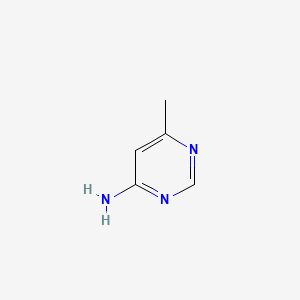

6-Methylpyrimidin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-4-2-5(6)8-3-7-4/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAERIBHKDNBVOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871028 | |

| Record name | 6-Methyl-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3435-28-7 | |

| Record name | 4-Amino-6-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3435-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylpyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methylpyrimidin-4-amine (CAS 3435-28-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Methylpyrimidin-4-amine (CAS 3435-28-7), a key heterocyclic amine with significant potential in medicinal chemistry and drug discovery. This document collates available data on its physicochemical properties, spectral characteristics, and synthesis. Furthermore, it explores the established biological activities of closely related pyrimidine derivatives, suggesting potential therapeutic applications for this compound, particularly in the realm of oncology as a kinase inhibitor. Detailed experimental protocols and visual diagrams are provided to facilitate further research and development efforts.

Introduction

This compound, also known as 4-Amino-6-methylpyrimidine, is a substituted pyrimidine that serves as a valuable building block in the synthesis of a wide range of biologically active molecules. The pyrimidine scaffold is a cornerstone in the development of therapeutics, with numerous approved drugs containing this heterocyclic motif. Its presence in the fundamental building blocks of DNA and RNA underscores its biological significance and its potential for interaction with various enzymatic targets. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound.

Physicochemical and Spectral Properties

A summary of the known physicochemical and computational properties of this compound is presented in the tables below.

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 3435-28-7 | [1] |

| Molecular Formula | C₅H₇N₃ | [1] |

| Molecular Weight | 109.13 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Amino-6-methylpyrimidine, 6-Methyl-4-pyrimidinamine | [1] |

| Melting Point | 197 °C | |

| Boiling Point | 250.2 °C at 760 mmHg | |

| Solubility | No data available |

Table 2: Spectral Data (Predicted and Experimental Observations)

| Spectrum Type | Key Features | Reference |

| ¹H NMR | Data not explicitly available in searches. Predicted shifts would show signals for the methyl protons, the aromatic protons on the pyrimidine ring, and the amine protons. | |

| ¹³C NMR | Spectra are available but peak data is not detailed in search results. | [2] |

| IR (Infrared) | FTIR spectra in KBr are available. Expected peaks include N-H stretching (amines), C-H stretching (aromatic and alkyl), C=N and C=C stretching (pyrimidine ring). | [2] |

| Mass Spectrometry | GC-MS data is available. The molecular ion peak [M]⁺ would be expected at m/z = 109. | [2] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the literature search, a general and representative method can be derived from the synthesis of analogous 4-aminopyrimidine compounds. A common and effective route is the nucleophilic aromatic substitution of a chlorine atom on a pyrimidine ring with ammonia.

Representative Synthesis of this compound

This protocol describes a plausible synthesis starting from 4-chloro-6-methylpyrimidine.

Reaction Scheme:

Materials:

-

4-chloro-6-methylpyrimidine

-

Aqueous ammonia (28-30%)

-

Ethanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a sealed pressure vessel, dissolve 4-chloro-6-methylpyrimidine (1 equivalent) in ethanol.

-

Add an excess of aqueous ammonia (e.g., 10-20 equivalents).

-

Seal the vessel and heat the reaction mixture at a temperature between 100-140 °C for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol and excess ammonia.

-

Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Drug Development Potential

While specific biological activity data for this compound is not extensively published, the broader class of pyrimidine derivatives has well-established roles in drug discovery, particularly as kinase inhibitors and anticancer agents.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold is a common feature in many ATP-competitive kinase inhibitors. The nitrogen atoms in the pyrimidine ring can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the adenine portion of ATP.

Derivatives of 4-aminopyrimidine have been identified as potent inhibitors of various kinases, including Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). For instance, 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine was identified as a low nanomolar inhibitor of MAP4K4 with excellent kinase selectivity. This suggests that this compound could serve as a valuable starting point or fragment for the design of novel kinase inhibitors.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of various substituted pyrimidine derivatives. These compounds can exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases.

For example, various pyrimidine derivatives have shown significant cytotoxic effects against a range of cancer cell lines, including those of the lung, breast, and colon. While specific IC50 values for this compound are not available, the data for related compounds suggest that it is a promising scaffold for the development of novel anticancer agents.

Table 3: Anticancer Activity of Representative Pyrimidine Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Imidazo[1,2-a]pyrimidine derivatives | A549 (Lung Carcinoma) | 5.988 ± 0.12 | [3] |

| Quinazoline derivatives | A549, HepG2, K562, PC-3 | < 10 | [4] |

| Pyrido[2,3-d]pyrimidine derivatives | A549 | Cytotoxic at 50 µM | [5] |

Potential Signaling Pathway Involvement

Given the prevalence of pyrimidine-based compounds as kinase inhibitors, a likely mechanism of action for bioactive derivatives of this compound would be the modulation of key signaling pathways that are often dysregulated in cancer. One such critical pathway is the MAP kinase (MAPK) signaling cascade.

The diagram above illustrates a simplified MAPK signaling pathway. Many pyrimidine-based inhibitors target kinases within this cascade, such as RAF or MEK. A derivative of this compound could potentially be designed to selectively inhibit one of these kinases, thereby blocking downstream signaling and inhibiting cancer cell proliferation and survival.

Conclusion

This compound (CAS 3435-28-7) is a heterocyclic compound with significant potential as a scaffold in the design and synthesis of novel therapeutic agents. While comprehensive data on its biological activity is still emerging, the well-documented efficacy of related pyrimidine derivatives, particularly as kinase inhibitors and anticancer agents, provides a strong rationale for its further investigation. This technical guide consolidates the available physicochemical and spectral information and provides a representative experimental protocol for its synthesis to aid researchers in their drug discovery and development endeavors. Future studies should focus on the systematic evaluation of its biological activity against a panel of kinases and cancer cell lines to fully elucidate its therapeutic potential.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-6-methylpyrimidine: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-methylpyrimidine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a fundamental component of various biologically active molecules, including nucleobases, vitamins, and a wide array of synthetic drugs. Understanding the physicochemical properties, synthesis, and analytical characterization of substituted pyrimidines like 4-Amino-6-methylpyrimidine is crucial for the rational design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthetic route, and analytical methodologies for this compound.

Physicochemical Properties

A compilation of the physical and chemical properties of 4-Amino-6-methylpyrimidine is presented below. The data has been aggregated from various chemical databases and supplier information.

Table 1: Physical and Chemical Properties of 4-Amino-6-methylpyrimidine

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃ | PubChem[1] |

| Molecular Weight | 109.13 g/mol | PubChem[1] |

| Appearance | Solid | Thermo Scientific Chemicals[2] |

| Melting Point | >300 °C (for the tautomer 2-Amino-4-hydroxy-6-methylpyrimidine) | Sigma-Aldrich |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data available in IUPAC Digitized pKa Dataset | PubChem[3] |

Synthesis of 4-Amino-6-methylpyrimidine

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis and characterization of 4-Amino-6-methylpyrimidine.

Experimental Protocol (Hypothetical)

Materials:

-

Ethyl acetoacetate

-

Acetamidine hydrochloride

-

Sodium metal

-

Absolute ethanol

-

Hydrochloric acid

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve clean sodium metal in absolute ethanol under an inert atmosphere. The reaction is exothermic and should be cooled as needed.

-

Condensation Reaction: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate dropwise with stirring. After the addition is complete, add acetamidine hydrochloride in portions.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water and neutralize with hydrochloric acid to precipitate the crude product.

-

Purification: Filter the crude solid, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-Amino-6-methylpyrimidine.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR, IR, and Mass Spectrometry.

Analytical Characterization

The structural elucidation and purity assessment of 4-Amino-6-methylpyrimidine would be performed using a combination of spectroscopic methods.

Table 2: Expected Spectroscopic Data for 4-Amino-6-methylpyrimidine

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methyl protons, the aromatic proton on the pyrimidine ring, and the amino protons. The chemical shifts and splitting patterns would be characteristic of the compound's structure. |

| ¹³C NMR | Resonances for the methyl carbon, and the four distinct carbons of the pyrimidine ring. |

| FT-IR | Characteristic absorption bands for N-H stretching of the amino group, C-H stretching of the methyl and aromatic moieties, C=N and C=C stretching of the pyrimidine ring. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of 4-Amino-6-methylpyrimidine (m/z = 109.13). |

Analytical Workflow Diagram

Caption: A logical workflow for the analytical characterization of synthesized 4-Amino-6-methylpyrimidine.

Biological Significance and Applications

While specific biological roles and signaling pathways for 4-Amino-6-methylpyrimidine are not well-documented, the broader class of aminopyrimidines is of great importance in medicinal chemistry. They are known to act as inhibitors for a variety of enzymes, including kinases and dihydrofolate reductase, and serve as scaffolds for the development of antibacterial, antiviral, and anticancer agents. For instance, the structurally related compound Metoprine (2,4-diamino-5-(3′,4′-dichlorophenyl)-6-methylpyrimidine) is a known dihydrofolate reductase (DHFR) inhibitor.[4] The biological activity of 4-Amino-6-methylpyrimidine would likely be explored through its potential interactions with various cellular targets, and its investigation could lead to the discovery of new therapeutic leads.

Conclusion

4-Amino-6-methylpyrimidine is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide has summarized its key physicochemical properties and provided a plausible synthetic and analytical framework. Further research is warranted to fully elucidate its biological activity and potential roles in signaling or metabolic pathways, which could unlock new avenues for drug discovery and development.

References

- 1. 6-Methylpyrimidin-4-amine | C5H7N3 | CID 572852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Amino-6-methylpyrimidine, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 6-Amino-1H-pyrimidin-4-one | C4H5N3O | CID 135431272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Metoprine - Wikipedia [en.wikipedia.org]

6-Methylpyrimidin-4-amine molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, formula, and key properties of 6-Methylpyrimidin-4-amine. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document outlines the compound's chemical and physical characteristics, provides detailed experimental protocols for its synthesis and analysis, and visualizes a potential synthetic pathway.

Molecular Structure and Chemical Formula

This compound, a substituted pyrimidine, is a heterocyclic organic compound. The core of the molecule is a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. In this specific derivative, a methyl group is attached at position 6 and an amine group is attached at position 4.

The IUPAC name for this compound is this compound.[1] It is also commonly known by synonyms such as 4-Amino-6-methylpyrimidine and 4-Pyrimidinamine, 6-methyl-.[1][2] The molecular formula is C5H7N3.[1]

Key Identifiers:

-

Molecular Formula: C5H7N3

-

IUPAC Name: this compound[1]

-

CAS Number: 3435-28-7[1]

-

SMILES: CC1=CC(=NC=N1)N[1]

-

InChIKey: LAERIBHKDNBVOO-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

Quantitative data for this compound and a closely related compound, 2-Amino-4-chloro-6-methylpyrimidine, are summarized in the table below for comparative purposes. The data for the related compound can be useful for estimating the properties of this compound.

| Property | Value | Compound | Reference |

| Molecular Weight | 109.13 g/mol | This compound | [1] |

| Melting Point | 183-186 °C (lit.) | 2-Amino-4-chloro-6-methylpyrimidine | [3] |

| Solubility | Soluble in acetic acid (50 mg/mL) | 2-Amino-4-chloro-6-methylpyrimidine | [3] |

| Form | Solid | 2-Amino-4-chloro-6-methylpyrimidine | [3] |

Spectroscopic data for this compound, including 13C NMR, Mass Spectrometry (GC-MS), and Infrared (IR) spectra, are available in public databases such as PubChem.[1]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of pyrimidine derivatives, which can be adapted for this compound.

Synthesis Protocol

A common route to substituted aminopyrimidines involves the chemical modification of a more readily available precursor. Below is a two-step plausible synthesis beginning with the conversion of a hydroxypyrimidine to a chloropyrimidine, followed by a proposed subsequent reaction.

Step 1: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine (Precursor)

This protocol is based on the synthesis of 2-Amino-4-chloro-6-methylpyrimidine from 2-amino-4-hydroxy-6-methylpyrimidine.[4]

Materials:

-

2-amino-4-hydroxy-6-methylpyrimidine (Isocytosine)

-

Phosphorus oxychloride (POCl3), freshly distilled

-

Ice

-

25% aqueous ammonia

-

50% ethanol

Procedure:

-

A mixture of 6 g of 2-amino-4-hydroxy-6-methylpyrimidine and 35 mL of freshly distilled phosphorus oxychloride is refluxed until the mixture becomes homogeneous.[4]

-

After the reaction is complete, the excess phosphorus oxychloride is removed under vacuum.[4]

-

The residue is cooled and mixed with ice, and the pH is adjusted to 8 with 25% aqueous ammonia.[4]

-

The resulting suspension is filtered, and the precipitate is washed with water.[4]

-

The crude product is recrystallized from 50% ethanol and dried to a constant weight to yield 2-amino-4-chloro-6-methylpyrimidine.[4]

Step 2: Proposed Synthesis of this compound

The synthesized chloropyrimidine can then be converted to the target amine. A common method for this transformation is catalytic hydrogenation (dehalogenation).

Proposed Procedure:

-

Dissolve the 4-chloro-6-methylpyrimidine derivative in a suitable solvent such as ethanol or methanol.

-

Add a palladium catalyst, for example, 10% Pd on carbon.

-

Add a base, such as sodium acetate or triethylamine, to neutralize the HCl formed during the reaction.

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through celite to remove the catalyst and wash with the solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-15 mg of the purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire 1H and 13C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Process the spectra to identify the chemical shifts, multiplicities, and integration values of the protons and the chemical shifts of the carbon atoms, which will confirm the molecular structure.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile. For complex matrices, a protein precipitation or solid-phase extraction step may be necessary.

-

Data Acquisition: Introduce the sample into a mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). Use an appropriate ionization technique, such as electrospray ionization (ESI) in positive ion mode, which is effective for compounds with basic nitrogen atoms.

-

Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the molecular weight of this compound. Fragmentation patterns can provide further structural confirmation.

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for this compound, starting from a hydroxypyrimidine precursor.

References

6-Methylpyrimidin-4-amine: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties, Synthesis, and Potential Biological Applications of 6-Methylpyrimidin-4-amine for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of this compound, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, spectroscopic data, a plausible synthetic route, and an exploration of its potential biological activities based on the established roles of the aminopyrimidine scaffold.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name This compound is a substituted pyrimidine featuring a methyl group at the 6-position and an amine group at the 4-position[1]. It is registered under the CAS number 3435-28-7 [1]. Due to its prevalence in chemical literature and commercial databases, it is known by a variety of synonyms. This array of nomenclature underscores the importance of a centralized reference for its identification.

A comprehensive list of its common synonyms is provided in Table 1 for ease of reference in literature searches and material acquisition[1].

Table 1: Synonyms for this compound

| Synonym | Reference |

| 4-AMINO-6-METHYLPYRIMIDINE | [1] |

| 6-Methyl-4-pyrimidinamine | [1] |

| 4-Pyrimidinamine, 6-methyl- | [1] |

| 6-Methylpyrimidin-4-ylamine | [1] |

| Pyrimidine, 4-amino-6-methyl- | [1] |

| 6-Methyl-pyrimidin-4-yl amine | [1] |

| 4-Pyrimidinamine, 6-methyl- (9CI) | [1] |

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. This section summarizes key computed and experimental data, including spectroscopic information crucial for its characterization.

Physicochemical Properties

Key physicochemical properties of this compound are summarized in Table 2. These properties are essential for predicting its behavior in various solvent systems and its potential for oral bioavailability in drug development contexts.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₇N₃ | [1] |

| Molecular Weight | 109.13 g/mol | [1] |

| IUPAC Digitized pKa | Data available in the IUPAC Dataset | [1] |

| XLogP3 | 0.2 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of this compound. The following sections provide an overview of the expected spectroscopic signatures based on available data for the compound and its structural analogues.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic protons on the pyrimidine ring, and the amine protons. The methyl group protons would appear as a singlet, typically in the upfield region. The two aromatic protons will likely appear as distinct signals in the downfield aromatic region. The amine protons will present as a broad singlet, with its chemical shift being concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the different carbon environments in the molecule. The methyl carbon will resonate in the upfield aliphatic region. The four carbon atoms of the pyrimidine ring will have distinct chemical shifts in the aromatic region, with those bonded to nitrogen atoms being significantly deshielded.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. As a primary amine, it is expected to exhibit two N-H stretching bands in the region of 3400-3250 cm⁻¹[2]. Other characteristic peaks include C-H stretching of the methyl group and aromatic ring, C=N and C=C stretching vibrations of the pyrimidine ring, and N-H bending vibrations[2][3].

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3250 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| C=N and C=C Stretch (pyrimidine ring) | 1600 - 1400 |

| N-H Bend | 1650 - 1580 |

2.2.3. Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (109.13). According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass. The fragmentation pattern will likely involve the loss of small neutral molecules and radicals from the pyrimidine ring and its substituents.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through the nucleophilic substitution of a suitable pyrimidine precursor. A common and efficient method involves the amination of a 4-chloro-6-methylpyrimidine derivative. Below is a detailed experimental protocol based on general procedures for the synthesis of aminopyrimidines.

Synthesis of 4,6-dichloro-2-methylpyrimidine (Precursor)

A potential precursor for the synthesis of this compound is 4,6-dichloro-2-methylpyrimidine. A general procedure for its synthesis from 6-hydroxy-2-methylpyrimidin-4-one is as follows:

Experimental Protocol:

-

To a stirred solution of thionyl chloride in acetonitrile, add 6-hydroxy-2-methylpyrimidin-4-one in portions.

-

Heat the reaction mixture at 80 °C for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, remove the excess thionyl chloride by distillation under reduced pressure.

-

Slowly pour the residue into ice water to precipitate the product.

-

Filter the solid and purify by column chromatography to obtain 4,6-dichloro-2-methylpyrimidine[4].

Synthesis of this compound

The final product can be synthesized from a 4,6-dihalopyrimidine precursor through a selective amination reaction.

Experimental Protocol:

-

In a sealed reaction vessel, dissolve 4,6-dichloropyrimidine in a suitable solvent such as DMF.

-

Add an excess of an ammonia source (e.g., aqueous ammonia or ammonia in an organic solvent).

-

Add a base, such as anhydrous potassium carbonate, to the mixture.

-

Heat the reaction mixture at an elevated temperature (e.g., 140 °C) for 24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Note: This is a generalized protocol and may require optimization for specific reaction conditions and scale.

Potential Biological Activities and Applications

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases. The aminopyrimidine moiety, in particular, is a common feature in a wide range of therapeutic agents. While specific biological data for this compound is not extensively documented in publicly available literature, the activities of structurally related compounds suggest several promising avenues for investigation.

Kinase Inhibition

The aminopyrimidine core is a well-established pharmacophore for the development of protein kinase inhibitors. Many approved anti-cancer drugs, such as Imatinib, contain this motif, which often acts as a hinge-binder in the ATP-binding pocket of kinases. The structural similarity of this compound to these known inhibitors suggests its potential as a scaffold for the development of novel kinase inhibitors for the treatment of cancer and other proliferative disorders.

References

The Rising Therapeutic Potential of 6-Methylpyrimidin-4-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 6-methylpyrimidin-4-amine scaffold is emerging as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current research, focusing on the anticancer, antimicrobial, and other potential therapeutic applications of its derivatives. We delve into the quantitative biological data, detailed experimental protocols, and the underlying mechanisms of action, offering a valuable resource for the advancement of drug discovery and development in this area.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases and the induction of apoptosis.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various pyrimidine derivatives against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| Pyridopyrimidines (1-4) | A549, HT29, H460, H1975 | 0.0148 (for compound 1 against EGFR) | EGFR and HER2 inhibition | [1] |

| Tetrahydropyrido[4,3-d]pyrimidines (5-10) | HT29, A549, H460, H1975 | 0.008 - 0.018 (EGFR inhibition) | EGFR inhibition | [1] |

| Trisubstituted Pyrido[3,2-d]pyrimidines (30-32) | - | 0.00095 - 0.0015 (EGFR inhibition) | EGFR inhibition | [1] |

| Compound 4b (Pyrimidine with aryl urea moiety) | SW480 (colon cancer) | 11.08 | Induction of apoptosis, G2/M cell cycle arrest | [2] |

| Pyrido[2,3-d]pyrimidine derivative 4 | MCF-7 (breast cancer) | 0.57 | PIM-1 kinase inhibition, apoptosis induction | [3] |

| Pyrido[2,3-d]pyrimidine derivative 11 | HepG2 (liver cancer) | 0.99 | PIM-1 kinase inhibition | [3] |

| Pyrimidopyrimidine derivative 10c | HCT-116, MCF-7, HEPG-2 | Close to Doxorubicin | Cytotoxicity | [4] |

| 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25) | MiaPaCa-2 (pancreatic cancer) | 1.95 | Apoptosis induction | [5] |

Signaling Pathways

Kinase Inhibition: Many this compound derivatives function by inhibiting protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer. The pyrimidine core can act as a scaffold that mimics the adenine ring of ATP, allowing these compounds to bind to the ATP-binding site of kinases and block their activity.[6][7]

Caption: EGFR signaling pathway and its inhibition by a this compound derivative.

Apoptosis Induction: Another key mechanism of anticancer activity is the induction of programmed cell death, or apoptosis. Certain derivatives have been shown to modulate the expression of key apoptotic proteins.[2][3][8]

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Antimicrobial Activity

The pyrimidine scaffold is also a promising framework for the development of novel antimicrobial agents.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound ID/Series | Microorganism | MIC (µg/mL or mg/L) | Reference |

| Halogenated Pyrrolo[2,3-d]pyrimidin-4-amines | Staphylococcus aureus | 8 mg/L | [9] |

| Mel-LX3 (Melittin analog) | Gram-positive and Gram-negative bacteria | 4-16 µM | [10] |

| Compound 4 (Cinnamoyl-Substituted Mannopyranoside) | Various bacterial strains | 0.68-2.7 mg/mL | [11] |

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route involves the nucleophilic aromatic substitution (SNAr) on a 4-halo-6-methylpyrimidine precursor.[12]

Caption: General workflow for the synthesis of this compound derivatives.

Procedure:

-

To a solution of the substituted 4-chloropyrimidine in a suitable solvent (e.g., ethanol, isopropanol, or DMF), add the desired amine.

-

A base, such as triethylamine (TEA) or potassium carbonate (K2CO3), is often added to neutralize the HCl generated during the reaction.

-

The reaction mixture is typically heated to facilitate the substitution.

-

Upon completion, the reaction is cooled, and the product is isolated through standard workup procedures, which may include extraction and precipitation.

-

Purification is commonly achieved by recrystallization or column chromatography.[12]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

After incubation, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The IC50 value is calculated from the dose-response curve.[2][4]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Procedure:

-

A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Other Potential Biological Activities

Beyond anticancer and antimicrobial effects, derivatives of this compound have shown other interesting biological activities, including:

-

Plant Growth Stimulation: Some 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives have demonstrated a pronounced stimulating action on plant growth.[13]

-

Anti-inflammatory Activity: The pyrimidine core is present in molecules with known anti-inflammatory properties.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The derivatives have demonstrated potent anticancer and antimicrobial activities, with mechanisms of action that are beginning to be well-understood. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, which will undoubtedly lead to the discovery of more potent and selective drug candidates. Further preclinical and clinical investigations are warranted to fully explore the therapeutic potential of this important class of compounds.

References

- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to the Pharmacological Properties of Substituted Pyrimidin-4-amines

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrimidin-4-amines represent a versatile and highly valuable scaffold in modern medicinal chemistry. Their inherent ability to mimic the purine core of ATP allows them to effectively compete for the ATP-binding sites of numerous protein kinases, making them a cornerstone in the development of targeted therapies for a wide range of diseases, most notably cancer. This in-depth technical guide provides a comprehensive overview of the pharmacological properties of this important class of compounds, with a focus on their synthesis, biological activities, and mechanisms of action.

Core Synthetic Strategies

The synthesis of substituted pyrimidin-4-amines is adaptable, allowing for the introduction of a diverse array of substituents at various positions around the pyrimidine core. This chemical tractability is fundamental to the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

A prevalent and effective method for the synthesis of N4-substituted pyrimidin-4-amines involves a two-step process. The first step is the chlorination of a pyrimidin-4-ol precursor using a chlorinating agent such as phosphorus oxychloride (POCl₃). This is followed by a nucleophilic aromatic substitution reaction where the chlorine atom at the 4-position is displaced by a primary or secondary amine.[1] This robust method allows for the introduction of a wide variety of substituents at the 4-amino position.

For the synthesis of more complex scaffolds, such as the medicinally significant pyrazolo[3,4-d]pyrimidines, a common route begins with the construction of a substituted pyrazole ring, which is then cyclized to form the fused pyrimidine ring.[2] Modifications can then be made to the 4-position, often through a similar chlorination and nucleophilic substitution sequence.

Experimental Protocol: Representative Synthesis of a 4-(Arylamino)pyrimidine Derivative

This protocol provides a general framework for the synthesis of a 4-(arylamino)pyrimidine derivative, a common structural motif in kinase inhibitors.

Step 1: Chlorination of the Pyrimidine Core

A mixture of the starting pyrimidin-4-ol (1.0 eq) in phosphorus oxychloride (5.0 eq) is heated at reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring. The resulting precipitate, the 4-chloropyrimidine intermediate, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Nucleophilic Substitution with an Arylamine

The 4-chloropyrimidine intermediate (1.0 eq) and the desired arylamine (1.2 eq) are dissolved in a suitable solvent such as isopropanol or ethanol. A catalytic amount of a strong acid, such as hydrochloric acid, is added. The reaction mixture is heated at reflux for 8-12 hours, with reaction progress monitored by TLC. After cooling, the mixture is concentrated under reduced pressure. The residue is then partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 4-(arylamino)pyrimidine derivative.

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Pharmacological Activity and Therapeutic Targets

Substituted pyrimidin-4-amines have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3] Their primary mechanism of action often involves the inhibition of protein kinases, which are critical regulators of cellular signaling pathways.

Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cell signaling by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The structural similarity of the pyrimidin-4-amine scaffold to the adenine core of ATP allows these compounds to act as competitive inhibitors at the ATP-binding site of kinases.

Many substituted pyrimidin-4-amines are potent inhibitors of RTKs, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). These receptors are crucial for tumor angiogenesis and cell proliferation.

VEGFR Inhibition: The VEGFR signaling pathway is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Substituted pyrimidin-4-amines can block the ATP-binding site of VEGFR, thereby inhibiting its downstream signaling cascade.[4]

Substituted pyrimidin-4-amines are also effective inhibitors of non-receptor tyrosine kinases, such as those in the Src family and c-Jun N-terminal kinases (JNKs).

JNK Inhibition: The JNK signaling pathway is a critical component of the cellular response to stress and is implicated in inflammation and apoptosis. Small molecule inhibitors based on the pyrimidin-4-amine scaffold can modulate this pathway.[5]

Quantitative Biological Data

The potency of substituted pyrimidin-4-amines as kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibitor constant (Kᵢ). Lower values indicate greater potency. The following tables summarize representative data for various pyrimidin-4-amine derivatives against different kinase targets.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| PP1 | LCK | 5 | [6] |

| PP1 | FYN | 6 | [6] |

| PP2 | LCK | 4 | [6] |

| PP2 | FYN | 3 | [6] |

| AD-80 | RET | 4 | [6] |

| Rogaratinib | FGFR1 | 15 | [6] |

| Rogaratinib | FGFR2 | <1 | [6] |

| Rogaratinib | FGFR3 | 19 | [6] |

| Rogaratinib | FGFR4 | 33 | [6] |

| TAS-120 | FGFR1 | 3.9 | [6] |

| TAS-120 | FGFR2 | 1.3 | [6] |

| TAS-120 | FGFR3 | 1.6 | [6] |

| TAS-120 | FGFR4 | 8.3 | [6] |

Table 2: In Vitro Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |

| Compound 2b | PfCDPK4 | 0.210 | [1] |

| Compound 2f | PfCDPK4 | 0.530 | [1] |

| Compound 2g | PfCDPK4 | 0.480 | [1] |

| Compound 2e | PfCDPK1 | 0.589 | [1] |

Key Experimental Protocols

The evaluation of the pharmacological properties of substituted pyrimidin-4-amines relies on a suite of well-established in vitro and cell-based assays.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the effect of a compound on cell proliferation and survival.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the substituted pyrimidin-4-amine compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of MTT is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: A solubilization solution (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the test compound for a desired period.

-

Cell Harvesting: Both adherent and suspension cells are collected.

-

Staining: The cells are washed and resuspended in a binding buffer containing Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI).

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis

Many kinase inhibitors induce cell cycle arrest, preventing cancer cells from progressing through the cell cycle and dividing.

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

This method uses the DNA-intercalating dye propidium iodide to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed.

-

Fixation: The cells are fixed in ice-cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase A to degrade RNA and then stained with a solution containing propidium iodide.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

Western Blotting for Phosphorylated Proteins

Western blotting is a technique used to detect specific proteins in a sample and is particularly useful for assessing the phosphorylation status of key signaling proteins.

Experimental Protocol: Western Blot for Phosphorylated JNK (p-JNK)

-

Cell Lysis: Cells are treated with the test compound and then lysed to extract cellular proteins. Phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of the lysates is determined.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-JNK).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction that can be detected. The intensity of the signal corresponds to the amount of the phosphorylated protein.

Conclusion

Substituted pyrimidin-4-amines are a highly versatile and pharmacologically significant class of compounds. Their amenability to chemical modification allows for the fine-tuning of their biological activity and pharmacokinetic properties. As potent inhibitors of a wide range of protein kinases, they continue to be a major focus of drug discovery efforts, particularly in the field of oncology. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important chemical scaffold. The continued exploration of substituted pyrimidin-4-amines holds great promise for the development of new and effective targeted therapies.

References

- 1. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]

- 6. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

6-Methylpyrimidin-4-amine: A Technical Safety and Hazard Guide for Researchers

This technical guide provides a comprehensive overview of the safety, hazards, and Globally Harmonized System (GHS) information for 6-Methylpyrimidin-4-amine (CAS No: 3435-28-7). The information is intended for researchers, scientists, and professionals in drug development who may handle this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for understanding the compound's behavior and for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃ | PubChem[1] |

| Molecular Weight | 109.13 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 3435-28-7 | PubChem[1] |

| Appearance | Solid (form not specified) | Assumed from similar compounds |

| Melting Point | > 300 °C / 572 °F (for a similar compound 2-Amino-4-hydroxy-6-methylpyrimidine) | [2] |

| Solubility | Insoluble in water (for a similar compound 2-Amino-4-hydroxy-6-methylpyrimidine) | [2] |

GHS Hazard Classification

The GHS classification for this compound, as aggregated from notifications to the ECHA C&L Inventory, indicates several potential hazards.[1]

| Hazard Class | Hazard Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 |

GHS Pictogram:

Signal Word: Warning [1]

Hazard and Precautionary Statements

Detailed GHS hazard (H) and precautionary (P) statements provide specific information on the nature of the hazards and the recommended safety measures.

| Code | Statement |

| H302 | Harmful if swallowed.[1] |

| H315 | Causes skin irritation.[1] |

| H319 | Causes serious eye irritation.[1] |

| H335 | May cause respiratory irritation.[1] |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/ eye protection/ face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P330 | Rinse mouth. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

Hazard and Response Workflow

The following diagram illustrates the logical workflow for identifying, mitigating, and responding to the hazards associated with this compound.

Caption: Hazard and response workflow for this compound.

Toxicological Data

Quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration) values for this compound, are not specified in the readily available public safety data. The GHS classification of "Acute Toxicity, Oral, Category 4" suggests a potential for harm if ingested, but specific dose-response data is not provided.[1]

Stability and Reactivity

Information on the stability and reactivity of this compound is limited. However, for a similar compound, 2-Amino-4-hydroxy-6-methylpyrimidine, it is noted to be stable under normal conditions.[2] Incompatible materials to be avoided are strong oxidizing agents.[2] Hazardous decomposition products may include irritating gases and vapors upon thermal decomposition.[2]

Disclaimer

This guide is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Researchers and all personnel handling this chemical should consult the original SDS and follow all institutional and regulatory safety protocols.

References

The Versatility of 4-Amino-6-methylpyrimidine: A Comprehensive Review of its Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-methylpyrimidine, a heterocyclic amine, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, including hydrogen bond donors and acceptors, and its ability to be readily functionalized, make it a versatile starting point for the design of novel therapeutic agents. This technical guide provides an in-depth review of the synthesis and diverse applications of 4-Amino-6-methylpyrimidine and its derivatives, with a particular focus on their roles as kinase inhibitors, GPR119 agonists, and antimicrobial and anticancer agents. This document aims to serve as a comprehensive resource, complete with experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.

Synthesis of 4-Amino-6-methylpyrimidine and its Derivatives

The synthesis of the 4-Amino-6-methylpyrimidine core and its subsequent derivatization are crucial for exploring its therapeutic potential. Various synthetic strategies have been developed, often involving multi-component reactions that offer efficiency and diversity.

General Synthesis of the Pyrimidine Core

A common and efficient method for the synthesis of substituted pyrimidines is the three-component reaction. For instance, 4-amino-5-pyrimidinecarbonitrile derivatives can be synthesized by reacting an aromatic aldehyde, malononitrile, and an amidine source under thermal conditions or microwave irradiation.[1]

Synthesis of 4-Amino-6-methylpyrimidine-5-carbonitrile

A key intermediate, 4-Amino-6-methylpyrimidine-5-carbonitrile, can be synthesized through the cyclocondensation of malononitrile and acetamidine. This derivative serves as a versatile precursor for a wide range of further chemical modifications.

Applications in Drug Discovery

The 4-Amino-6-methylpyrimidine scaffold has been successfully employed in the development of a variety of therapeutic agents targeting different biological pathways.

Kinase Inhibitors

The pyrimidine core is a well-established pharmacophore for kinase inhibitors, often acting as a hinge-binding motif. Derivatives of 4-Amino-6-methylpyrimidine have shown potent inhibitory activity against several kinases implicated in cancer.

A novel series of aminodimethylpyrimidinol derivatives based on the 4-Amino-6-methylpyrimidine scaffold have been designed and synthesized as potent and selective FGFR4 inhibitors. These compounds have shown promising anti-hepatocellular carcinoma efficacy.[2]

Derivatives of 4-Amino-6-methylpyrimidine have been developed as potent inhibitors of Aurora A kinase, a key regulator of mitosis. These inhibitors can induce the DFG-out conformation of the kinase, leading to reduced levels of MYC oncoproteins, which are implicated in a variety of cancers.[3]

A fragment-based lead discovery approach has led to the identification of 4-amino-pyridopyrimidine derivatives as potent and selective inhibitors of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). These compounds have demonstrated in vivo pharmacodynamic effects in human tumor xenograft models.[4]

GPR119 Agonists

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes. Novel 4-amino-2-phenylpyrimidine derivatives have been synthesized and evaluated as potent GPR119 agonists. These compounds have been shown to improve glucose tolerance by enhancing glucose-dependent insulin secretion.[5]

Antimicrobial and Anticancer Agents

Derivatives of 4-Amino-6-methylpyrimidine have demonstrated significant potential as both antimicrobial and anticancer agents.

Various derivatives have been synthesized and evaluated for their antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes.

The antiproliferative effects of 4-Amino-6-methylpyrimidine derivatives have been evaluated against various cancer cell lines. These compounds can induce cell cycle arrest and apoptosis, highlighting their potential as novel anticancer agents.[6]

Quantitative Data Summary

The following tables summarize the biological activity of selected 4-Amino-6-methylpyrimidine derivatives.

Table 1: Kinase Inhibitory Activity of 4-Amino-6-methylpyrimidine Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 6O | FGFR4 | 4.5 µM (in Hep3B cells) | [2] |

| 13 | Aurora A | < 200 | [3] |

| 29 | MAP4K4 | Low nanomolar | [4] |

Table 2: Anticancer Activity of 4-Amino-6-methylpyrimidine Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Derivative 1 | Hep3B (Liver Cancer) | Varies | [6] |

| Derivative 2 | A549 (Lung Cancer) | Varies | [6] |

| Derivative 3 | HeLa (Cervical Cancer) | Varies | [6] |

| Derivative 4 | MCF7 (Breast Cancer) | Varies | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this review.

Synthesis of 4-Amino-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile[1]

-

A mixture of 4-methylbenzaldehyde (1 mmol), malononitrile (1 mmol), and benzamidine (1 mmol) in an appropriate solvent is prepared.

-

The reaction mixture is either heated at reflux for several hours or subjected to microwave irradiation at a specified temperature and time.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

-

The precipitated solid is filtered, washed with a suitable solvent (e.g., cold ethanol), and dried to afford the crude product.

-

The crude product is purified by recrystallization from a suitable solvent to yield the pure 4-Amino-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile.

In Vitro Kinase Assay (General Protocol)[7][8]

-

Reagents and Buffers: Prepare kinase buffer (e.g., Tris-HCl, MgCl₂, DTT), ATP solution, substrate solution (e.g., a specific peptide or protein), and the test compound (4-Amino-6-methylpyrimidine derivative) at various concentrations.

-

Kinase Reaction: In a microplate well, combine the kinase, substrate, and test compound.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection: Measure the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP into the substrate) or non-radiometric methods like fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

MTT Cell Viability Assay[9][10][11]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 4-Amino-6-methylpyrimidine derivative for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

GPR119 Agonist cAMP Assay[12][13][14]

-

Cell Culture: Use a cell line stably expressing the human GPR119 receptor (e.g., HEK293-hGPR119).

-

Cell Seeding: Seed the cells into a 96- or 384-well plate and culture overnight.

-

Assay Preparation: Wash the cells with assay buffer and then add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Compound Addition: Add the 4-Amino-6-methylpyrimidine derivative at various concentrations to the wells.

-

Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes).

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).

-

Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the agonist concentration and calculate the EC50 value.

Antibacterial Susceptibility Testing (Broth Microdilution)[15][16]

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare serial twofold dilutions of the 4-Amino-6-methylpyrimidine derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

4-Amino-6-methylpyrimidine has proven to be a remarkably versatile scaffold in the field of drug discovery. Its synthetic tractability and favorable pharmacological properties have enabled the development of a wide array of potent and selective modulators of various biological targets. The continued exploration of this privileged structure is likely to yield novel therapeutic agents for a range of diseases, from cancer and diabetes to infectious diseases. This technical guide provides a solid foundation for researchers and scientists to further investigate and harness the potential of 4-Amino-6-methylpyrimidine in their drug development endeavors.

References

- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. In vitro kinase assay [bio-protocol.org]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring, a simple six-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its prevalence in the architecture of DNA and RNA nucleobases (cytosine, thymine, and uracil) underscores its fundamental role in biological systems.[1] This inherent biocompatibility, coupled with its versatile chemical properties, has made the pyrimidine core a highly successful pharmacophore in the development of a wide array of therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the pyrimidine scaffold, detailing its physicochemical properties, diverse biological activities, and its role in modulating key signaling pathways. The guide also includes detailed experimental protocols for evaluating pyrimidine-based compounds and summarizes key quantitative data to aid in drug design and development.

Physicochemical Properties and Pharmacophoric Features

The pyrimidine ring's unique electronic and structural characteristics contribute to its success as a pharmacophore. It is an electron-deficient (π-deficient) aromatic system, a property that is enhanced by the presence of the two nitrogen atoms.[4][5] This electron deficiency makes the 2, 4, and 6 positions susceptible to nucleophilic attack, while electrophilic substitution is more likely to occur at the 5-position.[5]

The nitrogen atoms in the pyrimidine ring are excellent hydrogen bond acceptors, and substituents on the ring can be readily modified to act as hydrogen bond donors. This ability to participate in hydrogen bonding is crucial for high-affinity interactions with biological targets such as enzymes and receptors.[2] Furthermore, the pyrimidine ring is a bioisostere of the phenyl ring and other aromatic systems, allowing it to be incorporated into drug candidates to improve pharmacokinetic and pharmacodynamic properties.[2][3]

Therapeutic Applications and Biological Activities

The versatility of the pyrimidine scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. Pyrimidine-based drugs have been successfully developed for a multitude of diseases, including cancer, viral and bacterial infections, and inflammatory conditions.[1][6][7][8]

Anticancer Activity

The pyrimidine scaffold is a cornerstone of modern oncology. Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[9][10]

Kinase Inhibition:

-

Epidermal Growth Factor Receptor (EGFR) Inhibitors: EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[11][12] Pyrimidine-based inhibitors like Gefitinib and Osimertinib are designed to compete with ATP for the binding site in the EGFR kinase domain, thereby blocking downstream signaling.[10][11][12]

-

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: VEGFRs are key mediators of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[13][14] Pyrimidine derivatives have been developed to inhibit VEGFR-2, a critical receptor in this pathway.[13][14]

-

BCR-ABL Kinase Inhibitors: The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the proliferation of cancer cells in chronic myeloid leukemia (CML).[1][15] Imatinib , a landmark targeted therapy, is a 2-phenylaminopyrimidine derivative that effectively inhibits the BCR-ABL kinase.[16]

-

Aurora and Polo-like Kinase (PLK) Inhibitors: These are serine/threonine kinases that are essential for cell cycle progression. Several pyrimidine-based inhibitors of Aurora kinases (e.g., Alisertib, Barasertib) and PLKs (e.g., BI2536) have shown promise in clinical trials.[17]

Tubulin Polymerization Inhibition:

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[18] A number of pyrimidine derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine binding site, leading to cell cycle arrest and apoptosis.[18][19][20]

Quantitative Data: Anticancer Activity of Pyrimidine Derivatives

| Compound Class | Drug/Compound | Target | Cancer Cell Line | IC50 | Citation(s) |

| EGFR Inhibitors | Osimertinib | EGFR (T790M mutant) | H1975 | ~1 nM | [5] |

| Erlotinib | EGFR (wild-type) | A431 | ~2 nM | [5] | |

| Gefitinib | EGFR | Various | Varies | [10] | |

| Indolyl-pyrimidine derivative 4g | EGFR | MCF-7 | 5.1 ± 1.14 µM | [21] | |

| Indolyl-pyrimidine derivative 4g | EGFR | HepG2 | 5.02 ± 1.19 µM | [21] | |

| Indolyl-pyrimidine derivative 4g | EGFR | HCT-116 | 6.6 ± 1.40 µM | [21] | |

| VEGFR-2 Inhibitors | Pyrimidine derivative 7d | VEGFR-2 | A549 | 9.19 - 13.17 µM | [13] |

| Pyrimidine derivative 9s | VEGFR-2 | HepG2 | 11.94 - 18.21 µM | [13] | |

| Pyrimidine derivative 13n | VEGFR-2 | HepG2 | 11.94 - 18.21 µM | [13] | |

| Thienopyrimidine 21e | VEGFR-2 | - | 21 nM | [14] | |

| Aurora Kinase Inhibitors | Alisertib (MLN8237) | Aurora A | - | 1.2 nM | [17] |

| Barasertib (AZD1152) | Aurora B | - | 0.37 nM | [17] | |

| Tubulin Polymerization Inhibitors | Pyrazolo[1,5-a]pyrimidine 1a | Tubulin | Various | 24.8 nM (average) | [19] |

| Pyrazolo[1,5-a]pyrimidine 1b | Tubulin | Various | 28 nM (average) | [19] | |

| Pyrimidine analog 8c | Tubulin | Glioblastoma cells | 2.09 - 2.36 nM | [18] |

Antiviral Activity